molecular formula C9H5ClN2O2 B1420160 4-Chloroquinazoline-7-carboxylic acid CAS No. 942507-89-3

4-Chloroquinazoline-7-carboxylic acid

Cat. No. B1420160
CAS RN: 942507-89-3
M. Wt: 208.6 g/mol
InChI Key: APWMYFRHUCIZII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloroquinazoline-7-carboxylic acid is a chemical compound with the molecular formula C9H5ClN2O2 and an average mass of 208.601 Da . It is a derivative of quinazoline, an organic compound with a bicyclic structure consisting of two fused six-membered aromatic rings .


Synthesis Analysis

The synthesis of quinazoline was first reported in 1895 by August Bischler and Lang through the decarboxylation of the 2-carboxy derivative (quinazoline-2-carboxylic acid) . In 1903, Siegmund Gabriel reported the synthesis of the parent quinazoline from o-nitrobenzylamine, which was reduced with hydrogen iodide and red phosphorus to 2-amino benzylamine . The reduced intermediate condenses with formic acid to yield dihydroquinazoline, which was oxidized to quinazoline .


Molecular Structure Analysis

The molecular structure of 4-Chloroquinazoline-7-carboxylic acid consists of 9 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The average mass is 208.601 Da and the monoisotopic mass is 208.003952 Da .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has explored the synthesis of 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives, including intermediate 7-chloro-2-phenyl-quinoline-4-carboxylic acid. This synthesis uses both conventional and microwave-irradiated methods, showing efficient production with high yields and shorter reaction times. The synthesized compounds demonstrate significant in vitro antimicrobial activity against a range of microorganisms, including Streptococcus pyrogenes and Pseudomonas aeruginosa (Bhatt & Agrawal, 2010).

Multicomponent Crystals Formation

Another study focuses on the crystallization of triazole-linked 7-chloroquinoline antimalarials with carboxylic acid coformers, resulting in multicomponent crystalline materials. These materials demonstrate potential as alternatives to discarding ineffective antiplasmodial agents. Their physicochemical properties, including solubility and thermal stability, are also investigated, offering insights into the formation and utility of these multicomponent crystals (Clements et al., 2019).

Antimicrobial Activities of 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones

The synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their evaluation for antimicrobial activities are also significant. These compounds exhibit good activity against several microorganisms, comparing favorably with standard drugs (Patel & Shaikh, 2011).

Organocatalytic Synthesis for Pharmacological Applications

Research on the organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides reveals potential antinociceptive, anti-inflammatory, and anticonvulsant properties. This highlights a method for producing new heterocyclic compounds with pharmacological activities, demonstrating effectiveness in decreasing seizures and combating acute pain (Wilhelm et al., 2014).

Antioxidant Properties of 7-Chloroquinoline-1,2,3-triazoyl Carboxylates

A study on 7-chloroquinoline-1,2,3-triazoyl-4-carboxylates indicates their in vitro antioxidant activity. These compounds show potential for reducing lipid peroxidation levels and nitric oxide scavenging activity, suggesting their use in producing new heterocyclic compounds with antioxidant properties (Saraiva et al., 2015).

Antioxidative or Prooxidative Effect of 4-Hydroxyquinoline Derivatives

Research has examined the relationship between the structure of 4-hydroxyquinoline derivatives, including 7-chloro-4-hydroxyquinoline, and their antioxidant effects against free-radical-initiated peroxidation. This study provides insights into the potential use of these compounds in medical applications, particularly in understanding their antioxidative or prooxidative roles (Liu, Han, Lin, & Luo, 2002).

Future Directions

There is a growing interest in the scientific community in the study of quinazoline derivatives due to their diverse range of biological properties . Future research may focus on exploring the potential applications of 4-Chloroquinazoline-7-carboxylic acid in various fields, including medicinal chemistry.

properties

IUPAC Name

4-chloroquinazoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-8-6-2-1-5(9(13)14)3-7(6)11-4-12-8/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWMYFRHUCIZII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671986
Record name 4-Chloroquinazoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloroquinazoline-7-carboxylic acid

CAS RN

942507-89-3
Record name 4-Chloroquinazoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Chloroquinazoline-7-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Chloroquinazoline-7-carboxylic acid
Reactant of Route 3
4-Chloroquinazoline-7-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-Chloroquinazoline-7-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-Chloroquinazoline-7-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-Chloroquinazoline-7-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.